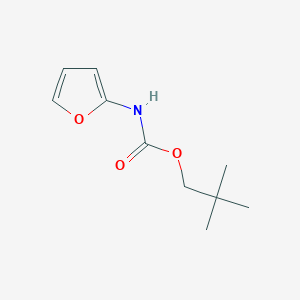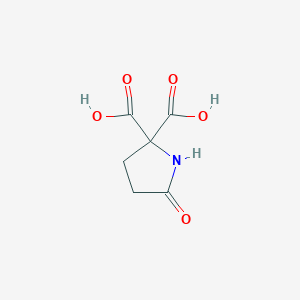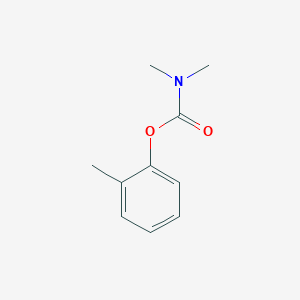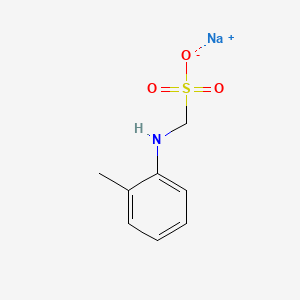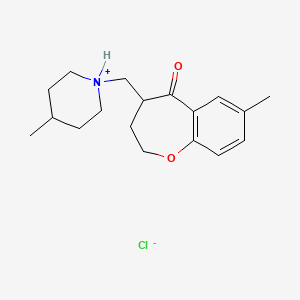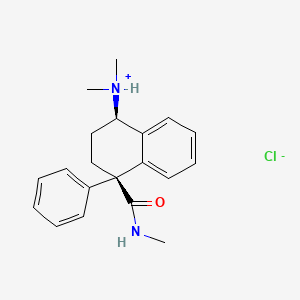
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamide core and a dimethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride typically involves multiple steps, including the formation of the naphthamide core and the introduction of the dimethylamino group. Common synthetic routes may involve:
Formation of the Naphthamide Core: This step often involves the reaction of naphthalene derivatives with amines under specific conditions.
Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine and appropriate catalysts to introduce the dimethylamino group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophilic reagents, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Citalopram: Another SSRI with similar pharmacological effects to sertraline.
Uniqueness
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is unique due to its specific structural features, such as the naphthamide core and the presence of the dimethylamino group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
63766-17-6 |
|---|---|
Fórmula molecular |
C20H25ClN2O |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
dimethyl-[(1R,4R)-4-(methylcarbamoyl)-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-21-19(23)20(15-9-5-4-6-10-15)14-13-18(22(2)3)16-11-7-8-12-17(16)20;/h4-12,18H,13-14H2,1-3H3,(H,21,23);1H/t18-,20-;/m1./s1 |
Clave InChI |
WELIWWBEWVZBFS-OVAHNPOGSA-N |
SMILES isomérico |
CNC(=O)[C@]1(CC[C@H](C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-] |
SMILES canónico |
CNC(=O)C1(CCC(C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)
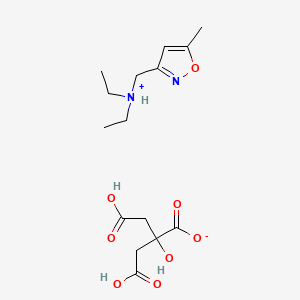
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
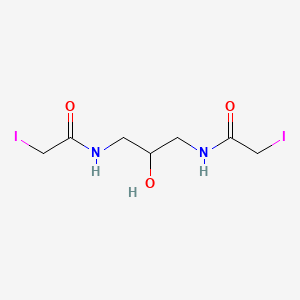
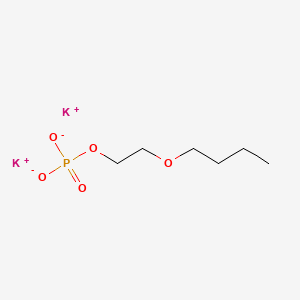
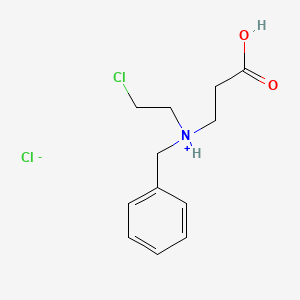
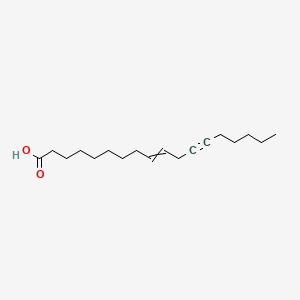
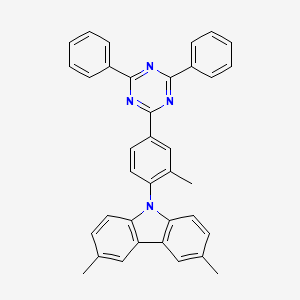
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
